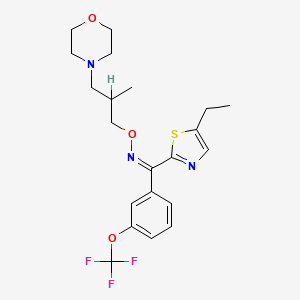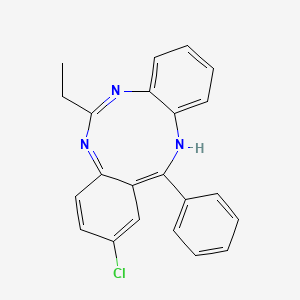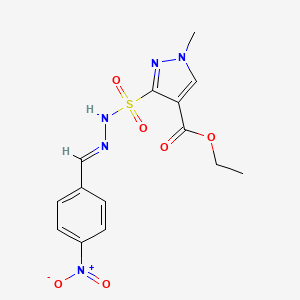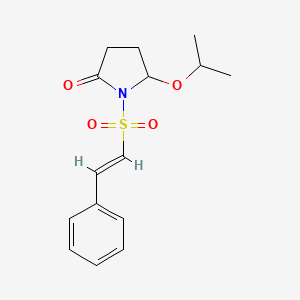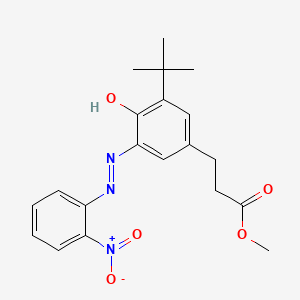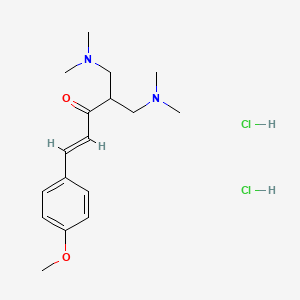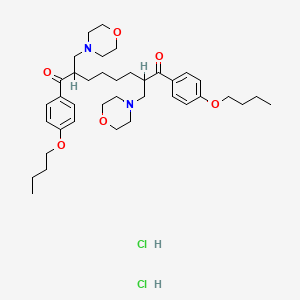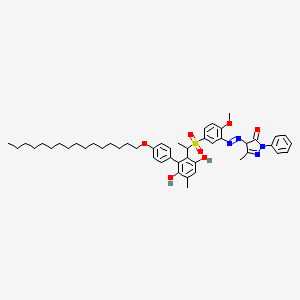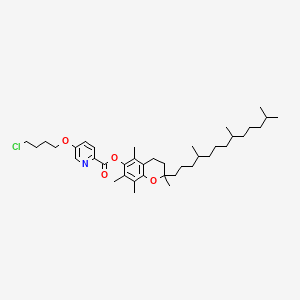![molecular formula C26H53ClN2O2 B12747120 (2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride CAS No. 94349-35-6](/img/structure/B12747120.png)
(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride: is a chemical compound with the molecular formula C26H53ClN2O2 and a molecular weight of 461.16422 g/mol . This compound is known for its unique structure, which includes an epoxy group, a dimethylamino group, and a long-chain fatty acid amide. It is used in various industrial and scientific applications due to its surfactant properties and ability to interact with biological membranes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride typically involves the following steps:
Epoxidation: The starting material, allyl dimethylamine, undergoes epoxidation to form (2,3-epoxypropyl)dimethylamine.
Amidation: The epoxy compound is then reacted with 16-methylheptadecanoic acid to form the corresponding amide.
Quaternization: Finally, the amide is quaternized with methyl chloride to produce the desired ammonium chloride compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The epoxy group in the compound can undergo oxidation reactions to form diols or other oxidized products.
Reduction: The amide group can be reduced to form amines.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ammonium compounds.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of (2,3-epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride involves its interaction with biological membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport . The epoxy group can also react with nucleophiles in the cell, leading to potential modifications of proteins and other biomolecules .
Comparación Con Compuestos Similares
Dimethyloctadecyl [3-(trimethoxysilyl)propyl]ammonium chloride: Similar in structure but contains a silane group instead of an epoxy group.
3-Dimethylamino-1-propyl chloride: Lacks the long-chain fatty acid amide and epoxy group.
Uniqueness:
- The presence of both an epoxy group and a long-chain fatty acid amide makes (2,3-epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride unique. This combination allows it to interact with both hydrophilic and hydrophobic environments, making it versatile in various applications .
Propiedades
Número CAS |
94349-35-6 |
|---|---|
Fórmula molecular |
C26H53ClN2O2 |
Peso molecular |
461.2 g/mol |
Nombre IUPAC |
dimethyl-[3-(16-methylheptadecanoylamino)propyl]-(oxiran-2-ylmethyl)azanium;chloride |
InChI |
InChI=1S/C26H52N2O2.ClH/c1-24(2)18-15-13-11-9-7-5-6-8-10-12-14-16-19-26(29)27-20-17-21-28(3,4)22-25-23-30-25;/h24-25H,5-23H2,1-4H3;1H |
Clave InChI |
RJIUYPCWTSGCKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1CO1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




